molecular formula C8H9BrO2S B8444292 5-(3-Bromopropyl)thiophene-2-carboxylic acid

5-(3-Bromopropyl)thiophene-2-carboxylic acid

Cat. No. B8444292
M. Wt: 249.13 g/mol
InChI Key: KAKLBMRMSLJPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromopropyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9BrO2S and its molecular weight is 249.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromopropyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromopropyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Bromopropyl)thiophene-2-carboxylic acid

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

5-(3-bromopropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO2S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h3-4H,1-2,5H2,(H,10,11)

InChI Key

KAKLBMRMSLJPSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution consisting of thienoic acid (10 g, 78 mmol) in THF (150 mL) at −78° C. was added an LDA solution (85 mL, 170 mmol, 2 M in heptanes/THF/ethylbenzene, Sigma-Aldrich) dropwise over 20 minutes, and the reaction mixture was stirred 40 minutes. To the reaction mixture was then added dibromopropane (23.8 g, 117 mmol) in one portion, and the reaction mixture was allowed to warm to room temperature and was stirred for 3 days. To the reaction mixture was added 50 mL each of a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium chloride, and 6 N HCl. The organic material was extracted with ethyl acetate and the organic layer was dried over sodium sulfate, filtered, and concentrated to afford the title compound as a yellow oil (24.0 g). The product was used without further purification; TLC Rf 0.5 (solvent system: 30:70:1 v/v ethyl acetate-hexanes-acetic acid).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.